molecular formula C12H15ClO2S B14048305 1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14048305
M. Wt: 258.76 g/mol
InChI Key: SSIOLKIMJZMSFN-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 5-ethoxy-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. The ethoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methylthio groups provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

1-chloro-1-(5-ethoxy-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15ClO2S/c1-4-15-9-5-6-11(16-3)10(7-9)12(13)8(2)14/h5-7,12H,4H2,1-3H3

InChI Key

SSIOLKIMJZMSFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)SC)C(C(=O)C)Cl

Origin of Product

United States

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